molecular formula C16H21ClN2O3 B12307359 Tert-butyl 4-((2-chloropyridin-4-yl)methyl)-2-oxopiperidine-1-carboxylate

Tert-butyl 4-((2-chloropyridin-4-yl)methyl)-2-oxopiperidine-1-carboxylate

Cat. No.: B12307359
M. Wt: 324.80 g/mol
InChI Key: FIWNJNWDNOBWRS-UHFFFAOYSA-N
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Description

Tert-butyl 4-((2-chloropyridin-4-yl)methyl)-2-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C15H20ClN2O3 It is a derivative of piperidine and pyridine, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((2-chloropyridin-4-yl)methyl)-2-oxopiperidine-1-carboxylate typically involves the reaction of 2-chloropyridine with piperidine derivatives under controlled conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((2-chloropyridin-4-yl)methyl)-2-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives with altered functional groups.

Scientific Research Applications

Tert-butyl 4-((2-chloropyridin-4-yl)methyl)-2-oxopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-((2-chloropyridin-4-yl)methyl)-2-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2-chloropyridin-4-yl)carbamate: Shares a similar pyridine structure but differs in the functional groups attached.

    Tert-butyl 2-chloropyridine-4-carbamate: Another related compound with a different substitution pattern on the pyridine ring.

Uniqueness

Tert-butyl 4-((2-chloropyridin-4-yl)methyl)-2-oxopiperidine-1-carboxylate is unique due to its combination of piperidine and pyridine moieties, along with the tert-butyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H21ClN2O3

Molecular Weight

324.80 g/mol

IUPAC Name

tert-butyl 4-[(2-chloropyridin-4-yl)methyl]-2-oxopiperidine-1-carboxylate

InChI

InChI=1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-7-5-12(10-14(19)20)8-11-4-6-18-13(17)9-11/h4,6,9,12H,5,7-8,10H2,1-3H3

InChI Key

FIWNJNWDNOBWRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1=O)CC2=CC(=NC=C2)Cl

Origin of Product

United States

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